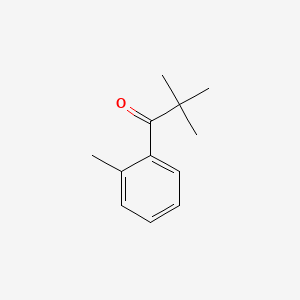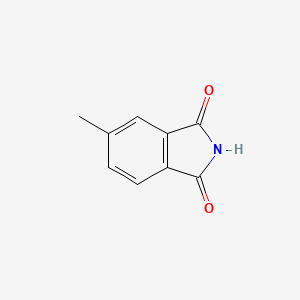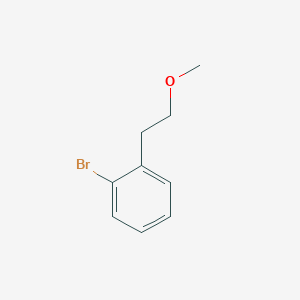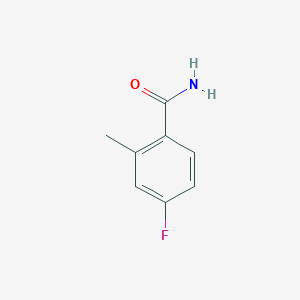
1,2-Bis(4-fluorophenyl)ethyne
概要
説明
1,2-Bis(4-fluorophenyl)ethyne is a chemical compound with the IUPAC name 1-fluoro-4-[(4-fluorophenyl)ethynyl]benzene . It has a molecular weight of 214.21 .
Molecular Structure Analysis
The InChI code for 1,2-Bis(4-fluorophenyl)ethyne is 1S/C14H8F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H . This indicates that the compound has a structure consisting of two fluorophenyl groups connected by an ethyne group.科学的研究の応用
Synthesis of Novel Polymers and Complexes
1,2-Bis(4-fluorophenyl)ethyne has been instrumental in the synthesis of various novel polymers and complexes. It has been used in the synthesis of water-soluble poly(p-phenyleneethynylene) under aerobic conditions, demonstrating the versatility of this compound in polymer synthesis (Kang et al., 2008). Additionally, it played a role in the formation of unprecedented μ2-η6:η6-bis(cyclopentadienylidene)ethene diruthenium complexes, showcasing its potential in creating unique metal complexes (Sato & Watanabe, 2002).
Development of Organic Electronics
The compound has been crucial in the development of materials for organic electronics. For instance, its derivatives have shown high potential in organic field-effect transistors (FETs), indicating its suitability in semiconductor applications (Oyamada et al., 2006).
Unique Reactivity and Synthesis Pathways
1,2-Bis(4-fluorophenyl)ethyne has displayed unique reactivity in various chemical reactions. A study highlighted its distinct reactions with fluorostannylenoid towards different ethynes, revealing its versatile reactivity in organic synthesis (Yan et al., 2021). Another study focused on synthesizing 1,2-Bis(2-aryl-1H-indol-3-yl)ethynes, demonstrating its utility in creating π-conjugated systems with potential photonic applications (Ishikawa et al., 2017).
Applications in Material Science
The role of 1,2-Bis(4-fluorophenyl)ethyne in material science is significant, especially in the synthesis of conjugated ethynylarene-based rigid rods with potential applications in liquid crystal technology (Fasina et al., 2005). It also contributes to the creation of one-dimensional coordination polymers with potential applications in organic/inorganic composite materials (Dong et al., 1999).
Safety and Hazards
特性
IUPAC Name |
1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFUXLCRPYMGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412514 | |
| Record name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-fluorophenyl)ethyne | |
CAS RN |
5216-31-9 | |
| Record name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

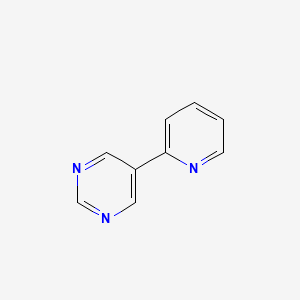

![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)
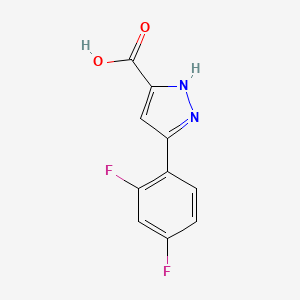
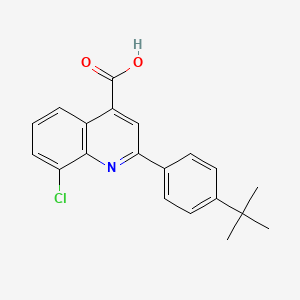
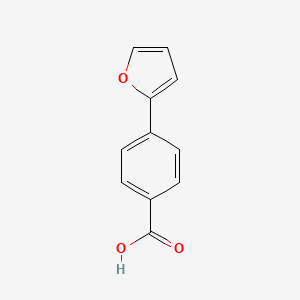
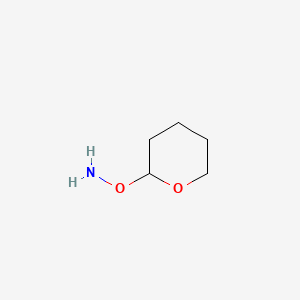
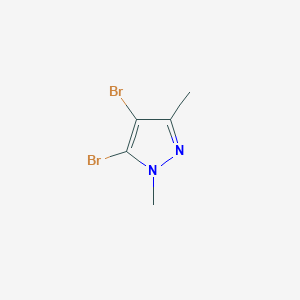
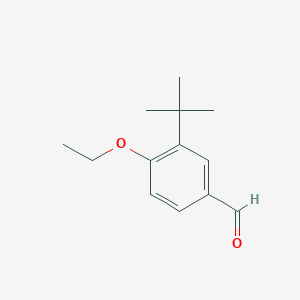
![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)
